molecular formula C8H7BrClNO2 B1444755 Ethyl 2-bromo-4-chloronicotinate CAS No. 1256561-52-0

Ethyl 2-bromo-4-chloronicotinate

Cat. No. B1444755
M. Wt: 264.5 g/mol
InChI Key: WQSVIFKDORWTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-4-chloronicotinate (2-BrCN) is an organic compound that is widely used in a variety of scientific research applications. It is a versatile reagent that can be used in a variety of organic synthesis reactions, and it is also used in biochemical and physiological research studies.

Scientific Research Applications

1. Synthesis and Material Science Applications

Ethyl 2-bromo-4-chloronicotinate is utilized in various synthesis processes. For instance, Zhang, Cheng, and Guang (2011) described a method to synthesize 2-chloronicotinicacid, where Ethyl 2-chloronicotinate is an intermediate product. This process is noted for its simplicity, fewer steps, and higher yield, highlighting the potential for industrialization in material science applications (Qi Zhang, Yao Cheng, & Wang Guang, 2011).

2. Chemical Properties and Spectroscopic Analysis

In the field of chemical analysis, the compound has been a subject of spectroscopic studies. Karabacak et al. (2016) investigated the structural and spectroscopic data of ethyl-6-chloronicotinate, a related compound, using various spectroscopic methods and density functional theory. Such studies are crucial for understanding the physicochemical properties of these molecules, which can have implications in various scientific applications (M. Karabacak et al., 2016).

3. Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, compounds like ethyl 2-bromo-4-chloronicotinate often serve as intermediates in the synthesis of more complex molecules. For example, the synthesis of AZD1283, a P2Y12 receptor antagonist, involved ethyl 6-chloro-5-cyano-2-methylnicotinate, showcasing how such compounds contribute to drug development (S. Andersen et al., 2013).

properties

IUPAC Name

ethyl 2-bromo-4-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSVIFKDORWTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-chloronicotinate

CAS RN

1256561-52-0
Record name ethyl 2-bromo-4-chloropyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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